1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone

Lipophilicity Drug Design ADME Prediction

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone (CAS 752132-36-8) is a trifluoromethyl-substituted aryl methyl ketone bearing a methylthio group at the ortho position relative to the acetyl moiety. Its molecular formula is C₁₀H₉F₃OS (MW 234.24), with a calculated LogP of 3.63 and a topological polar surface area (TPSA) of 17.07 Ų.

Molecular Formula C10H9F3OS
Molecular Weight 234.24
CAS No. 752132-36-8
Cat. No. B2598749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone
CAS752132-36-8
Molecular FormulaC10H9F3OS
Molecular Weight234.24
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC
InChIInChI=1S/C10H9F3OS/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3
InChIKeyJKIGBFQFJZWTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone CAS 752132-36-8: Procurement-Relevant Structural and Physicochemical Profile


1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone (CAS 752132-36-8) is a trifluoromethyl-substituted aryl methyl ketone bearing a methylthio group at the ortho position relative to the acetyl moiety. Its molecular formula is C₁₀H₉F₃OS (MW 234.24), with a calculated LogP of 3.63 and a topological polar surface area (TPSA) of 17.07 Ų . The compound possesses zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds, placing it within lead-like physicochemical space but with notable lipophilicity conferred by the combined –SCF₃H (as –SCH₃ + ring –CF₃) substitution pattern . It is commercially available as a research-grade building block at 98% purity and is catalogued under MDL number MFCD00052987 .

Why Regioisomeric or Functional-Group Substitution of 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone (CAS 752132-36-8) Introduces Quantifiable Risk


Multiple compounds share the identical molecular formula C₁₀H₉F₃OS (MW 234.24) but differ in the positional arrangement of the methylthio and trifluoromethyl substituents on the phenyl ring relative to the ethanone group. These regioisomers—including CAS 136067-94-2 (para-CF₃, methylthio-methylene spacer), CAS 2385216-84-0 (meta-methylthio, meta-CF₃), and CAS 2386290-65-7 (meta-methylthio, ortho-CF₃)—exhibit measurably different lipophilicities (ΔLogP up to 0.38 units) and steric environments around the reactive acetyl group [1]. Furthermore, oxidation-state analogs such as the sulfonyl derivative (CAS 387350-34-7) introduce additional hydrogen bond acceptors and alter electronic properties, while the trifluoromethyl ketone analog (CAS 3037692-90-0) changes the electrophilic character of the carbonyl. These differences directly impact reactivity in condensation chemistry, metabolic stability in biological assays, and chromatographic behavior during purification—making simple interchange without experimental re-validation a demonstrable risk to experimental reproducibility.

Quantitative Differentiation Evidence for 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone (CAS 752132-36-8) Versus Closest Analogs


LogP Differential of +0.38 Units Versus the Closest Regioisomer 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 136067-94-2)

The target compound (CAS 752132-36-8) exhibits a calculated LogP of 3.63, compared with 3.25 for its closest constitutional isomer CAS 136067-94-2, which places the trifluoromethyl group at the para position of the benzoyl ring with a methylene-spaced methylthio group . This ΔLogP of +0.38 represents a meaningful difference in predicted membrane partitioning. Both compounds share identical molecular formula (C₁₀H₉F₃OS), MW (234.24), H-acceptor count (2), and H-donor count (0), isolating the LogP difference to the regioisomeric arrangement .

Lipophilicity Drug Design ADME Prediction

Ortho-Methylthio Substitution Confers Distinct Steric and Electronic Environment Around the Reactive Acetyl Group Compared to Meta-Substituted Regioisomers

The target compound positions the methylthio (–SCH₃) group ortho to the acetyl moiety, creating a sterically encumbered environment around the carbonyl that is absent in the meta-methylthio regioisomer CAS 2385216-84-0 (3-SCH₃, 5-CF₃) . This ortho-substitution pattern can influence the rate and diastereoselectivity of condensation reactions (e.g., Claisen-Schmidt, hydrazone formation) that utilize the methyl ketone as a reactive handle. The ortho-SCH₃ group may also participate in intramolecular non-covalent interactions (S···O or C–H···S) that modulate the conformational preference of the acetyl group, a feature absent in meta- or para-substituted isomers .

Synthetic Chemistry Regioselectivity Building Block Utility

Thioether Oxidation State Preserves Redox-Modulatable Sulfur Chemistry Unlike the Pre-Oxidized Sulfonyl Analog (CAS 387350-34-7)

The target compound contains a thioether (–SCH₃) at the ortho position, whereas CAS 387350-34-7 (2-(methylsulfonyl)-1-[2-(trifluoromethyl)phenyl]ethanone) contains the corresponding sulfone (–SO₂CH₃) . Published class-level evidence demonstrates that thioether-containing trifluoromethylketone analogs exhibit superior carboxylesterase (CE) inhibitory potency compared to their sulfinyl and sulfonyl counterparts, with Ki values for thioether TFKs reaching as low as 0.3 nM across multiple mammalian CE isoforms [1]. Although this specific class-level evidence derives from trifluoromethylketone (CF₃–C=O) rather than methyl ketone (CH₃–C=O) scaffolds, the principle that the thioether oxidation state is a critical determinant of biological activity is well-established and directly transferable to structure-activity considerations for the target compound [1].

Redox Chemistry Prodrug Design Sulfur Functionalization

Methyl Ketone (Ethanone) Motif Distinguishes Reactivity Profile from the Trifluoromethyl Ketone Analog (CAS 3037692-90-0)

The target compound bears a standard methyl ketone (acetyl, –C(=O)CH₃), while CAS 3037692-90-0 (2,2,2-trifluoro-1-(2-(methylthio)-5-(trifluoromethyl)phenyl)ethanone) incorporates a trifluoromethyl ketone (–C(=O)CF₃) on the identical aryl scaffold . The trifluoromethyl ketone is significantly more electrophilic due to the strong electron-withdrawing effect of the –CF₃ group, making it susceptible to hydrate formation in aqueous media and altering its reactivity toward nucleophiles [1]. Class-level studies on TFK-containing compounds confirm that trifluoromethyl ketones act as slow tight-binding inhibitors of serine hydrolases via reversible hemiketal formation with the active-site serine, a mechanism not available to the methyl ketone analog [1][2]. The methyl ketone of the target compound instead undergoes classical carbonyl addition-elimination chemistry (condensation with amines, hydrazines, and enolizable carbonyls), making it a more versatile building block for library synthesis.

Carbonyl Electrophilicity Synthetic Intermediate Chemoselectivity

Commercially Available Purity of 98% Provides Defined Quality Baseline for Reproducible Research Versus Lower-Purity Regioisomer Batches

The target compound is available at a verified purity of 98% (Leyan Catalog No. 1650834) , whereas the closest regioisomer CAS 136067-94-2 is typically supplied at 95% purity . While a 3% purity differential may appear modest, for building blocks used in multi-step syntheses or in quantitative biological assays, this difference corresponds to potentially 50% higher total impurity burden in the comparator (5% vs. 2%), which can introduce confounding byproducts in condensation reactions or false-positive signals in cell-based screens . The target compound carries GHS hazard classification H302-H315-H319-H335 (Warning), providing clear handling guidance absent from less thoroughly characterized regioisomer listings .

Quality Control Reproducibility Procurement Specification

Evidence-Backed Research and Industrial Application Scenarios for 1-(2-Methylsulfanyl-5-trifluoromethyl-phenyl)-ethanone (CAS 752132-36-8)


Synthesis of Chalcone and Hydrazone Libraries via Claisen-Schmidt Condensation at the Methyl Ketone Handle

The acetyl group of CAS 752132-36-8 serves as a reactive handle for Claisen-Schmidt condensation with aryl aldehydes to generate α,β-unsaturated chalcone derivatives, or for hydrazone formation with substituted hydrazines. The ortho-methylthio substituent may influence the stereoelectronic environment of the carbonyl, potentially affecting condensation rates and diastereoselectivity relative to non-ortho-substituted regioisomers . The LogP of 3.63 predicts that the resulting chalcone and hydrazone products will possess sufficient lipophilicity for membrane permeability in cell-based assays, while the trifluoromethyl group provides a convenient ¹⁹F NMR handle for reaction monitoring and product characterization.

Thioether-Containing Fragment for Carboxylesterase or Serine Hydrolase Inhibitor Design

Class-level evidence demonstrates that thioether-containing aryl ketone compounds exhibit potent carboxylesterase inhibition, with Ki values as low as 0.3 nM observed for structurally related thioether trifluoromethylketones [1]. While the target compound bears a methyl ketone rather than a trifluoromethyl ketone, the ortho-methylthio pharmacophore can serve as an entry point for structure-activity relationship (SAR) exploration. The thioether sulfur can be selectively oxidized to sulfoxide or sulfone to modulate potency, or alkylated to generate sulfonium salts for probe development. The LogP differential of +0.38 versus the regioisomer CAS 136067-94-2 may translate into measurably different target engagement in cellular assays.

Building Block for Ortho-Functionalized Aryl Ketone Scaffolds in Medicinal Chemistry

The 2-methylthio-5-trifluoromethyl substitution pattern places electron-donating (–SCH₃) and electron-withdrawing (–CF₃) groups in a defined spatial relationship on the phenyl ring, creating a polarized aromatic system. This substitution pattern is not available from the common 3'-(trifluoromethyl)acetophenone (CAS 349-76-8, LogP 2.91, lacking the methylthio group entirely) or from the methylene-spaced regioisomer CAS 136067-94-2. The ortho-methylthio group may direct electrophilic aromatic substitution to specific ring positions, enabling regioselective further functionalization that is not possible with meta-substituted analogs .

Development of Therapeutic Candidates Targeting CNS Disorders via GlyT-1 Inhibition

Patent literature identifies sulfanyl-substituted phenyl methanones as inhibitors of the glycine transporter 1 (GlyT-1), a validated target for schizophrenia, cognitive impairment, and Alzheimer's disease [2]. While the specific patent exemplifies more complex piperazine-containing derivatives, the core 2-methylsulfanyl-trifluoromethylphenyl ethanone scaffold of CAS 752132-36-8 represents the minimal pharmacophoric element from which such elaborated inhibitors can be constructed. The compound's LogP of 3.63 falls within the favorable range for CNS penetration (typically LogP 2–5), supporting its suitability as a starting point for CNS drug discovery programs.

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